Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate
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Overview
Description
Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazines. These compounds are characterized by a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a bromine atom and a carboxylate group further modifies the chemical properties of this compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate typically involves the reaction of 5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. Industrial production methods may involve more complex procedures to ensure high purity and yield, including the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling partners like arylboronic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylate group play crucial roles in binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate include other pyrazine derivatives such as:
- 5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid
- 5-chloro-2-oxo-1H-pyrazine-3-carboxylate
- 2-oxo-1H-pyrazine-3-carboxylate
These compounds share the pyrazine ring structure but differ in the substituents attached to the ring. The presence of different substituents can significantly alter their chemical properties and reactivity, making each compound unique in its applications and effects.
Properties
IUPAC Name |
lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3.Li/c6-2-1-7-4(9)3(8-2)5(10)11;/h1H,(H,7,9)(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBFQXKIFRJSLV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(N=C(C(=O)N1)C(=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrLiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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